![molecular formula C17H18N4O3S B2995253 N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1396783-88-2](/img/structure/B2995253.png)
N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
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Description
N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
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Biological Activity
N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex compound that has garnered attention in medicinal chemistry. Its structure suggests potential biological activity due to the presence of various functional groups that can interact with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be summarized by the following structural formula:
This structure includes:
- A dihydropyridine moiety
- A thiazolo-pyridine framework
- A cyclopropanecarboxamide group
These features contribute to its potential interactions with various biological targets.
Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems. For example, derivatives of dihydropyridine have been shown to interact with NMDA receptors and metabotropic glutamate receptors (mGluRs), which are crucial in neuropharmacology . The specific mechanism for this compound may involve:
- Positive Allosteric Modulation : Similar compounds have been identified as positive allosteric modulators for mGluR5 receptors, enhancing glutamate signaling without directly activating the receptor .
Pharmacological Effects
The pharmacological profile of related compounds suggests several potential therapeutic applications:
- Antipsychotic Activity : Compounds with similar scaffolds have demonstrated efficacy in preclinical models of schizophrenia by reversing amphetamine-induced hyperlocomotion in rodents .
- Neuroprotective Effects : The interaction with NMDA receptors may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Anticoagulant Properties : Some derivatives have been investigated for their ability to inhibit coagulation factors like Factor Xa, suggesting a potential role in anticoagulation therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
Modification | Effect on Activity |
---|---|
Alteration of the amide group | Changes in potency and selectivity towards target receptors |
Variation in the dihydropyridine substituents | Significant impact on receptor binding affinity |
Introduction of bulky groups | Can enhance bioavailability but may reduce receptor affinity |
Case Studies
A notable study involved a series of dihydrothiazolopyridone derivatives that were systematically modified to assess their effects on mGluR5 modulation. Compound 16a from this series exhibited significant antipsychotic-like effects in animal models without notable side effects . This underscores the importance of structural modifications on biological outcomes.
Properties
IUPAC Name |
N-[5-(1-methyl-2-oxopyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-20-7-2-3-11(15(20)23)16(24)21-8-6-12-13(9-21)25-17(18-12)19-14(22)10-4-5-10/h2-3,7,10H,4-6,8-9H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLPUEWFVVUJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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